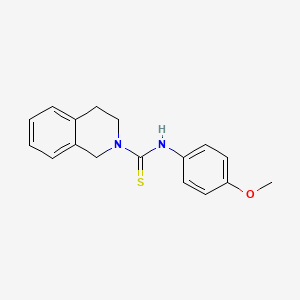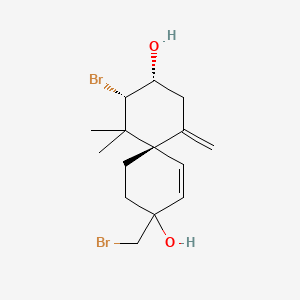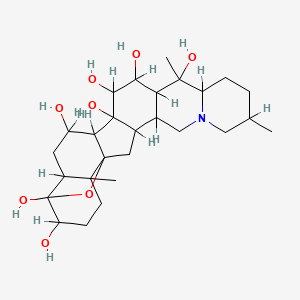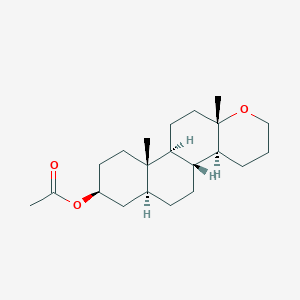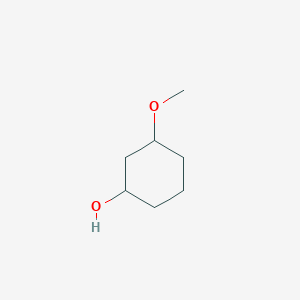![molecular formula C10H14S4 B1200647 3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene CAS No. 60147-18-4](/img/structure/B1200647.png)
3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene: is an organic compound with the molecular formula C10H14S4 and a molecular weight of 262.478 g/mol . This compound is characterized by its unique bicyclic structure containing four sulfur atoms, which contribute to its distinct chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene typically involves the cyclization of appropriate precursors under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of sulfur-containing reagents and catalysts to facilitate the formation of the bicyclic structure .
Industrial Production Methods: it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiols .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene is used as a building block for the synthesis of more complex sulfur-containing compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound’s potential biological and medicinal applications are still under investigation. Its sulfur-rich structure suggests it could have interesting biological activities, such as antimicrobial or anticancer properties .
Industry: In industry, this compound may be used in the development of new materials, such as polymers or coatings, that benefit from its unique chemical properties .
Mécanisme D'action
The exact mechanism of action for 3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene is not well-documented. its effects are likely mediated through interactions with biological molecules, such as proteins or nucleic acids, via its sulfur atoms. These interactions could influence various molecular pathways and cellular processes .
Comparaison Avec Des Composés Similaires
- 3,6,9,12-Tetrathiabicyclo[9.2.1]dodeca-1(11),7-diene
- 3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene-2,5-dione
Comparison: Compared to similar compounds, this compound is unique due to its specific bicyclic structure and the positioning of its sulfur atoms.
Propriétés
Numéro CAS |
60147-18-4 |
|---|---|
Formule moléculaire |
C10H14S4 |
Poids moléculaire |
262.5 g/mol |
Nom IUPAC |
3,6,9,14-tetrathiabicyclo[9.2.1]tetradeca-1(13),11-diene |
InChI |
InChI=1S/C10H14S4/c1-2-10-8-13-6-4-11-3-5-12-7-9(1)14-10/h1-2H,3-8H2 |
Clé InChI |
GFFSEQUFOHFBGI-UHFFFAOYSA-N |
SMILES |
C1CSCC2=CC=C(S2)CSCCS1 |
SMILES canonique |
C1CSCC2=CC=C(S2)CSCCS1 |
| 60147-18-4 | |
Pictogrammes |
Irritant |
Synonymes |
3,6,9,14-tetrathiabicyclo(9.2.1)tetradeca-11,13-diene TTBCTD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



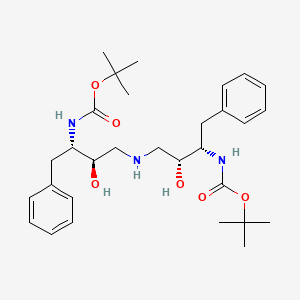
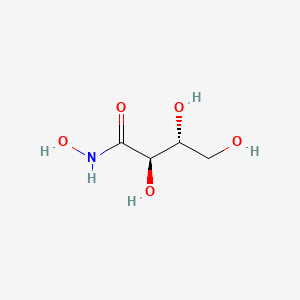
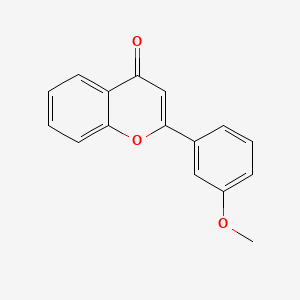
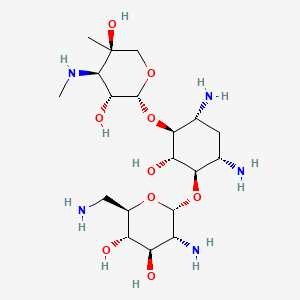
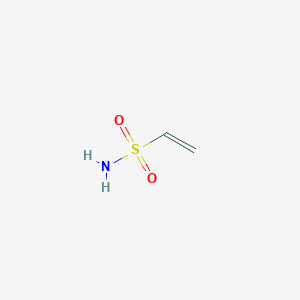
![N-[3-[[2-furanyl(oxo)methyl]amino]phenyl]-5-nitro-2-furancarboxamide](/img/structure/B1200579.png)
